

A quantitative systematic review of clinical trials comparing xylitol and sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

Xylitol vs. Sorbitol: A Quantitative Systematic Review of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of **xylitol** and sorbitol, two of the most common sugar alcohols used in food and pharmaceutical products. The following sections summarize quantitative data from clinical trials, detail the experimental methodologies employed in these studies, and visualize key metabolic pathways.

Data Presentation

The clinical evidence comparing **xylitol** and sorbitol presents a nuanced picture. While many studies suggest a superior effect of **xylitol**, particularly in dental health, the overall evidence is often described as contradictory and potentially affected by bias.[1][2][3]

Dental Caries Prevention

Clinical trials comparing the efficacy of **xylitol** and sorbitol in preventing dental caries have yielded mixed results. A systematic review of studies on sugar-free chewing gums reported a higher mean prevented fraction (the proportional reduction in dental caries) for **xylitol** gum compared to sorbitol gum.[4] However, other reviews emphasize that the evidence is not consistently in favor of **xylitol** and that high-quality randomized controlled trials are still needed.[1][3]

Outcome Measure	Xylitol	Sorbitol	Key Findings & Citations
Prevented Fraction (PF) of Dental Caries	58.55%	20.01%	Xylitol gum showed a significantly higher mean prevented fraction of dental caries compared to sorbitol gum in a systematic review.[4]
Caries Incidence	Lower DMFS increment	Higher DMFS increment	Children and adolescents consuming xylitol products had a lower increment in Decayed, Missing, and Filled Surfaces (DMFS) compared to those consuming sorbitol.[5] Xylitol was superior to sorbitol in two longer-term trials with secondary dentition, showing 30-63% reductions in caries.[6]

Effects on Streptococcus mutans

Streptococcus mutans (S. mutans) is a key bacterium implicated in the development of dental caries. Several studies have investigated the differential effects of **xylitol** and sorbitol on the levels of this microorganism in the oral cavity.

Study Outcome	Xylitol Group	Sorbitol Group	Key Findings & Citations
Change in Salivary S. mutans Levels	Significant decrease (p=0.01)	No significant change	A randomized, double- blind crossover trial found that xylitol chewing gum significantly reduced salivary S. mutans counts, while sorbitol gum did not.[7]
Plaque mutans streptococci Levels (Dose-Response)	10-fold lower than baseline at 6.88 g/day and 10.32 g/day (p=0.007 and p=0.04 respectively)	Control (Sorbitol/Maltitol)	A dose-response study showed that xylitol at dosages of 6.88 g/day and 10.32 g/day significantly reduced mutans streptococci levels in plaque compared to a sorbitol/maltitol control group.[8]
Systematic Review of Chewing Gum Studies	Significantly decreased S. mutans counts in 12 out of 14 studies	Control	A systematic review concluded that there is strong evidence for the specific beneficial effects of xylitol chewing gum in reducing S. mutans levels when compared to sorbitol-containing gum.[9][10]

Glycemic Response

Both **xylitol** and sorbitol are considered low-glycemic sweeteners suitable for individuals with diabetes.[11] Their metabolism is largely insulin-independent.

Parameter	Xylitol	Sorbitol	Key Findings & Citations
Glycemic Index (GI)	~7	~9	Both xylitol and sorbitol have a low glycemic index, indicating a minimal impact on blood glucose levels.[11]
Caloric Value (kcal/g)	~2.4	~2.6	Both sugar alcohols provide fewer calories than sucrose (4 kcal/g).[11]

Gastrointestinal Tolerance

The consumption of sugar alcohols can lead to gastrointestinal side effects, primarily due to their incomplete absorption in the small intestine.

Symptom	Xylitol	Sorbitol	Key Findings & Citations
General Tolerance	Generally better tolerated	More prone to causing bloating and diarrhea	Sorbitol is more likely to cause gastrointestinal discomfort due to slower absorption.[11]
Reported Side Effects (at 50g dose)	Significant increase in nausea, bloating, borborygmi, colic, and watery feces	Not directly compared in the same study, but generally considered to have a lower tolerance threshold	A study on xylitol and erythritol quantified the gastrointestinal effects of a 50g dose of xylitol.[12] Other sources indicate sorbitol has a higher propensity for laxative effects.[11]

Experimental Protocols

The methodologies of clinical trials comparing **xylitol** and sorbitol vary, which may contribute to the heterogeneity of the results. Below are descriptions of typical experimental protocols for key outcomes.

Dental Caries Trials

- Study Design: Randomized controlled trials (RCTs), often double-blind, are the preferred design. Participants are randomly assigned to receive products containing either xylitol or sorbitol.
- Participants: School-aged children or other groups at high risk for dental caries are frequently recruited.
- Intervention: The most common delivery vehicle is chewing gum, but lozenges, candies, and toothpaste have also been studied. The daily dosage of the polyol and the frequency of use are standardized. For example, participants may be instructed to chew two pellets of gum three to five times daily.[6]
- Duration: These trials are typically long-term, lasting from 20 to 40 months.
- Outcome Assessment: The primary outcome is the increment in Decayed, Missing, and Filled Teeth or Surfaces (DMFT/DMFS). Dental examinations are conducted at baseline and at regular intervals throughout the study.
- Control: A group receiving a sorbitol-sweetened product serves as the active control against the xylitol group. A no-gum or a sugar-sweetened gum group may also be included.

Streptococcus mutans Level Assessment

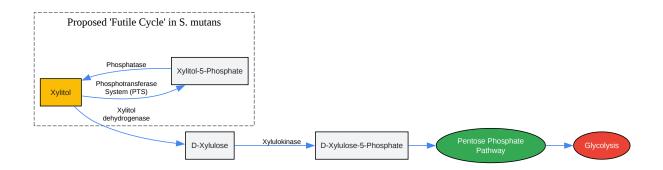
- Study Design: Randomized, double-blind, crossover studies are often employed to minimize
 inter-individual variability. In a crossover design, each participant receives both the xylitol
 and sorbitol interventions at different times, separated by a washout period.
- Participants: Healthy adult volunteers are typically recruited.

- Intervention: Chewing gum is a common vehicle. For instance, in one study, participants chewed a **xylitol**-containing gum (70% w/w) or a sorbitol-containing gum (63% w/w) for a three-week period.[7]
- Sample Collection: Saliva and/or plaque samples are collected at baseline and after each intervention period.
- Microbiological Analysis: The concentration of S. mutans is determined by plating serial dilutions of the samples on selective agar media, such as Mitis Salivarius Bacitracin (MSB) agar, followed by colony counting to determine the number of colony-forming units (CFU) per milliliter of saliva or per milligram of plaque.

Glycemic Response Testing

- Study Design: Randomized, controlled, crossover trials are used.
- Participants: Healthy volunteers or individuals with diabetes are recruited.
- Procedure: After an overnight fast, participants consume a standardized amount (e.g., 25-50 grams) of either **xylitol** or sorbitol dissolved in water. Blood samples are then collected at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.
- Outcome Measures: The primary outcomes are the changes in blood glucose and insulin levels over time. The incremental area under the curve (iAUC) is often calculated to represent the total glycemic response.

Gastrointestinal Tolerance Assessment


- Study Design: Randomized, double-blind, placebo-controlled studies are conducted.
- Participants: Healthy adult volunteers are recruited.
- Intervention: Participants consume a single oral dose of **xylitol** or sorbitol in a liquid form on separate test days, with a washout period in between. Different dosages may be tested.
- Data Collection: Participants complete questionnaires to report the incidence and severity of various gastrointestinal symptoms, such as nausea, bloating, abdominal cramps, and

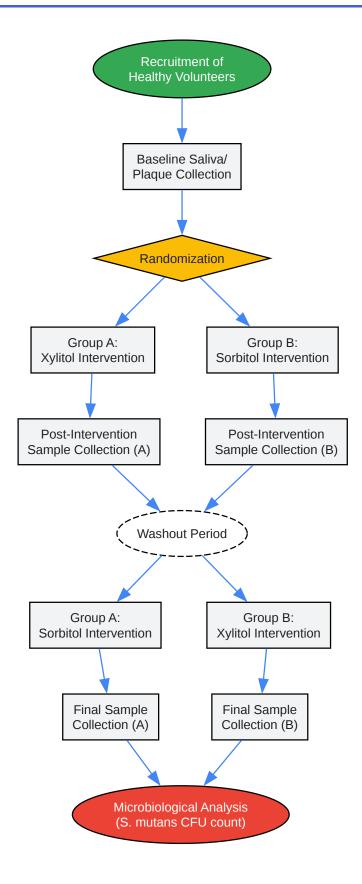
diarrhea, over a specified period (e.g., 24 hours) after consumption.[12]

Mandatory Visualization Metabolic Pathways

The metabolism of **xylitol** and sorbitol follows distinct biochemical routes within the human body.

Click to download full resolution via product page

Metabolic pathway of xylitol.



Click to download full resolution via product page

The polyol (sorbitol) metabolic pathway.

Experimental Workflow: Crossover Trial for S. mutans Assessment

Click to download full resolution via product page

Workflow of a crossover clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of xylitol versus sorbitol: a quantitative systematic review of clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of xylitol versus sorbitol: a quantitative systematic review of clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. cats.uthscsa.edu [cats.uthscsa.edu]
- 5. Xylitol and sorbitol can prevent tooth decay among children [foodnavigator-asia.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of xylitol on cariogenic and beneficial oral streptococci: a randomized, double-blind crossover trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutans Streptococci Dose Response to Xylitol Chewing Gum PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific effects of xylitol chewing gum on mutans streptococci levels, plaque accumulation and caries occurrence: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific effects of xylitol chewing gum on mutans streptococci levels, plaque accumulation and caries occurrence: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elchemy.com [elchemy.com]
- 12. Gastrointestinal tolerance of erythritol and xylitol ingested in a liquid PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A quantitative systematic review of clinical trials comparing xylitol and sorbitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092547#a-quantitative-systematic-review-of-clinical-trials-comparing-xylitol-and-sorbitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com